![molecular formula C11H12N4O2S2 B330030 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamid CAS No. 332114-18-8](/img/structure/B330030.png)

2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamid

Übersicht

Beschreibung

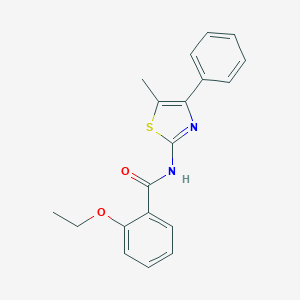

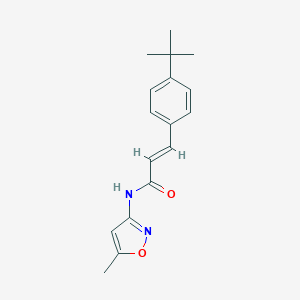

“2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide” is a derivative of 1,3,4-thiadiazole . These compounds have been designed, synthesized, and evaluated in vitro for their urease inhibitor activities . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Synthesis Analysis

The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction process involves the use of malonamide nitrile as a starting raw material .

Molecular Structure Analysis

The molecular structure of these compounds has been studied using molecular docking simulations . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of amines with 2-chloroacetyl chloride, followed by reaction with hydrazinecarbothioamide and carbon disulfide .

Wissenschaftliche Forschungsanwendungen

Urease-Hemmungsaktivität

Diese Verbindung wurde auf ihr Potenzial als Urease-Hemmer untersucht. Urease ist ein Enzym, das die Hydrolyse von Harnstoff zu Kohlendioxid und Ammoniak katalysiert, ein entscheidender Prozess im Stickstoffkreislauf des Bodens und für den Harnstoffstoffwechsel in Organismen. Hemmer von Urease können in der Landwirtschaft Anwendung finden, um die Freisetzung von Ammoniak aus Harnstoffdüngemitteln zu kontrollieren, und in der Medizin zur Behandlung von Krankheiten, die durch Urease-produzierende Bakterien verursacht werden .

Elektrochemische Anwendungen

Die elektrochemischen Eigenschaften von 1,3,4-Thiadiazol-Derivaten machen sie zu Kandidaten für den Einsatz in verschiedenen elektrochemischen Anwendungen. Dazu könnten Sensoren, Batterien oder andere elektronische Geräte gehören, bei denen solche Verbindungen als leitfähige Materialien oder als Bestandteil der Elektrolytlösung eingesetzt werden können .

Synthese von Glucosid-Derivaten

Forscher haben neuartige 1,3,4-Thiadiazol-Derivate von Glucosiden ausgehend von d-Glucose und 5-Amino-1,3,4-thiadiazol-2-thiol synthetisiert. Diese Derivate könnten aufgrund ihrer einzigartigen strukturellen Eigenschaften potenzielle Anwendungen in der medizinischen Chemie und Wirkstoffentwicklung haben .

Zytotoxische Eigenschaften zur Krebsbehandlung

Einige 1,3,4-Thiadiazol-Derivate haben zytotoxische Eigenschaften gegen verschiedene Krebszelllinien gezeigt. Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Krebsmedikamente oder -behandlungen hin .

Synthese von landwirtschaftlichen Chemikalien

Die Verbindung dient als wichtiges Zwischenprodukt bei der Synthese von Phenylamin-basierten Pestiziden wie Herbiziden .

Biologische Aktivität in der Pflanzenwachstumsregulation

Vorläufige Tests der biologischen Aktivität zeigten, dass einige Derivate signifikante Auswirkungen auf die Regulation des Pflanzenwachstums hatten, wobei bestimmte Verbindungen bei bestimmten Konzentrationen eine Hemmwirkung gegen Bakterien zeigten .

Antikrebs- und antioxidatives Potenzial

Derivate wie „2-(4-Hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)thiazolidin-4-on“ haben ein signifikantes Antikrebs-Potenzial gegen Brustkrebszelllinien und ein antioxidatives Potenzial unter den hergestellten Derivaten gezeigt .

Wirkmechanismus

Target of Action

The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This process leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of this enzyme is an efficient way for the treatment of infections caused by this bacterium .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can disrupt the survival of H. pylori, making it an effective treatment for infections caused by this bacterium .

Action Environment

The action of this compound is likely to be influenced by environmental factors such as pH. For example, the urease enzyme’s activity, which this compound inhibits, increases with pH . Therefore, the compound’s efficacy may be influenced by the pH of its environment.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of the urease enzyme. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The inhibition of urease by this compound has been demonstrated through molecular docking studies, which show that it interacts well with the active site of the enzyme . This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Molecular Mechanism

At the molecular level, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of the urease enzyme, inhibiting its activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound may influence gene expression by modulating transcription factors involved in the response to changes in cellular pH.

Eigenschaften

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S2/c1-17-8-4-2-7(3-5-8)13-9(16)6-18-11-15-14-10(12)19-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMXYAUVBJPIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801159933 | |

| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801159933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332114-18-8 | |

| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332114-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801159933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B329951.png)

![2-(2-methoxy-4-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B329954.png)

![Ethyl 5-carbamoyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B329957.png)

![3,4-dichloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B329962.png)

![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B329967.png)

![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329968.png)

![N-[2-methyl-3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B329970.png)